![molecular formula C15H13F3N2O B2370402 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 331243-98-2](/img/structure/B2370402.png)
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the CAS Number: 331243-98-2 . It has a molecular weight of 294.28 and its IUPAC name is 4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide . The compound is typically a white to brown solid .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is C15H13F3N2O . The InChI code for this compound is 1S/C15H13F3N2O/c1-9-7-10 (5-6-13 (9)19)14 (21)20-12-4-2-3-11 (8-12)15 (16,17)18/h2-8H,19H2,1H3, (H,20,21) .Physical And Chemical Properties Analysis
The physical form of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a white to brown solid . The compound has a molecular weight of 294.27200 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
1. Analytical Applications in Separation Sciences
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, along with related substances, has been studied for its role in the analytical separation of compounds. In a study by Ye et al. (2012), nonaqueous capillary electrophoretic separation was developed for this compound and its analogs. This method demonstrated potential for quality control in pharmaceutical analysis.
2. Synthesis and Evaluation in Anticonvulsant Models
Research by Lambert et al. (1995) explored the synthesis of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide derivatives for their potential anticonvulsant properties. These compounds were found to be effective in certain seizure models, highlighting their relevance in neurological research.
3. Application in Antitumor Agent Synthesis
The compound has been involved in the synthesis of anticancer agents. Wang Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, where a derivative of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide was a key intermediate (Wang Cong-zhan, 2009).
4. Development of Water-Soluble Polymers
Research into novel water-soluble poly(m-benzamide)s, including derivatives of 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, has shown potential in creating materials with unique properties like thermosensitivity in aqueous solutions (Sugi et al., 2006).
5. Exploration in Synthesis of Organo-Soluble Polyamides
Studies on the synthesis of organo-soluble polyamides using 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide derivatives have demonstrated their potential in creating materials with high thermal stability and good solubility in organic solvents (Bera et al., 2012).
6. Role in Histone Deacetylase Inhibition
This compound has been part of the synthesis of selective small molecule histone deacetylase (HDAC) inhibitors, indicating its relevance in cancer therapy and epigenetic research (Zhou et al., 2008).
7. Anti-Angiogenic Properties in Cancer Research
Compounds structurally related to 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide have been investigated for their anti-angiogenic properties in cancer therapy, demonstrating potent inhibition of VEGF-induced angiogenesis (Manley et al., 2002).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
4-amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-9-7-10(5-6-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABVVIJPBJWOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
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